molecular formula C32H25N B14782136 N-Phenyl-4-(1,2,2-triphenylvinyl)aniline

N-Phenyl-4-(1,2,2-triphenylvinyl)aniline

Cat. No.: B14782136
M. Wt: 423.5 g/mol
InChI Key: VUYHAHWLGDLHFA-UHFFFAOYSA-N
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Description

N-Phenyl-4-(1,2,2-triphenylvinyl)aniline (CAS 1426396-32-8) is an organic compound with the molecular formula C 32 H 25 N and a molecular weight of 423.55 g/mol . This compound features a tetraphenylethylene (TPE) core, a structure widely recognized for its Aggregation-Induced Emission (AIE) properties . AIE luminogens (AIEgens) like the TPE unit emit intense fluorescence upon molecular aggregation, making them highly valuable for developing advanced optical materials . Derivatives of the 4-(1,2,2-triphenylvinyl)aniline structure serve as key building blocks in materials science. Research into similar compounds shows their application in creating dynamic fluorescent systems for anti-counterfeiting technology and pH-responsive sensors . Furthermore, theoretical studies on related TPE-based structures indicate potential charge-transport properties, suggesting utility in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) . The molecular packing in the solid state can significantly enhance molecular rigidity and reduce reorganization energy, which is a critical factor for efficient charge transport in semiconductor materials . This product is intended for research and development purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C32H25N

Molecular Weight

423.5 g/mol

IUPAC Name

N-phenyl-4-(1,2,2-triphenylethenyl)aniline

InChI

InChI=1S/C32H25N/c1-5-13-25(14-6-1)31(26-15-7-2-8-16-26)32(27-17-9-3-10-18-27)28-21-23-30(24-22-28)33-29-19-11-4-12-20-29/h1-24,33H

InChI Key

VUYHAHWLGDLHFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)NC4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Synthetic Methodologies for N Phenyl 4 1,2,2 Triphenylvinyl Aniline and Its Derivatives

Established Synthetic Pathways for N-Phenyl-4-(1,2,2-triphenylvinyl)aniline

The construction of this compound typically involves a multi-step process, beginning with the synthesis of the TPE core, followed by the introduction of the N-phenylaniline moiety. The most common and effective methods rely on palladium-catalyzed cross-coupling reactions.

Key Reaction Mechanisms for this compound Synthesis

The synthesis of this compound is strategically achieved through the formation of a carbon-nitrogen bond between a pre-functionalized tetraphenylethylene (B103901) derivative and aniline (B41778). The Buchwald-Hartwig amination stands out as a pivotal reaction in this context.

A prevalent synthetic route commences with the preparation of a halogenated TPE derivative, such as 4-(1,2,2-triphenylvinyl)phenyl bromide. This intermediate is then subjected to a palladium-catalyzed cross-coupling reaction with aniline. The general mechanism for the Buchwald-Hartwig amination involves a catalytic cycle that begins with the oxidative addition of the aryl halide to a palladium(0) complex. Subsequent coordination of the amine to the palladium center, followed by deprotonation by a base, forms a palladium-amido complex. The final step is a reductive elimination that yields the desired N-arylated product, this compound, and regenerates the palladium(0) catalyst, allowing the cycle to continue.

The catalytic cycle can be summarized as follows:

Oxidative Addition: The aryl halide (TPE-Br) adds to the Pd(0) catalyst to form a Pd(II) complex.

Amine Coordination and Deprotonation: Aniline coordinates to the Pd(II) complex, and a base removes the proton from the amine's nitrogen atom, forming a palladium-amido intermediate.

Reductive Elimination: The C-N bond is formed as the product is eliminated from the palladium complex, regenerating the Pd(0) catalyst.

An alternative, though less direct, approach could involve a Suzuki-Miyaura coupling. This would entail the reaction of a boronic acid or ester derivative of aniline with a halogenated TPE core, or conversely, a TPE-boronic acid derivative with a halogenated aniline. The Suzuki-Miyaura reaction also proceeds via a palladium-catalyzed cycle involving oxidative addition, transmetalation (the transfer of the organic group from boron to palladium), and reductive elimination.

Optimization of Synthetic Reaction Conditions and Yields

The efficiency of the Buchwald-Hartwig amination for the synthesis of this compound is highly dependent on the careful optimization of several reaction parameters. The choice of palladium catalyst, ligand, base, and solvent all play crucial roles in maximizing the yield and purity of the product.

Catalyst and Ligand Selection: A variety of palladium sources can be employed, including palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). However, the selection of the phosphine (B1218219) ligand is often the most critical factor. Bulky, electron-rich phosphine ligands are generally preferred as they promote both the oxidative addition and the reductive elimination steps of the catalytic cycle. Ligands such as X-Phos have been shown to be effective in the amination of aryl halides.

Base and Solvent: A strong, non-nucleophilic base is required to facilitate the deprotonation of the amine. Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOt-Bu) are commonly used. The choice of solvent is also important, with anhydrous, aprotic solvents like toluene (B28343) or dioxane being typical choices to ensure the stability of the catalyst and intermediates.

Reaction Temperature and Time: The reaction is often carried out at elevated temperatures, sometimes under microwave irradiation, to accelerate the reaction rate. Reaction times can vary from a few hours to 24 hours, depending on the specific substrates and conditions used.

A representative, though not explicitly for this exact molecule, set of optimized conditions for a similar Buchwald-Hartwig amination of an aryl bromide with an aniline derivative is presented in the table below.

ParameterConditionEffect on Yield
Palladium CatalystPd(OAc)₂Effective palladium source for initiating the catalytic cycle.
LigandX-PhosBulky, electron-rich ligand that facilitates key steps in the catalytic cycle.
BaseKOt-BuStrong, non-nucleophilic base essential for the deprotonation of the amine.
SolventTolueneAnhydrous, aprotic solvent that provides a suitable reaction medium.
TemperatureRefluxElevated temperature increases the reaction rate.
AtmosphereInert (e.g., Argon)Protects the catalyst and intermediates from deactivation by oxygen.

Functionalization and Derivatization Strategies Utilizing this compound as a Building Block

This compound serves as a versatile platform for the construction of more complex functional materials. Its TPE core provides the desirable AIE properties, while the N-phenylaniline moiety can be further functionalized or act as a point of attachment for polymerization or the creation of extended π-systems.

Incorporation into Conjugated Polymers via Wittig Polymerization

While specific examples of Wittig polymerization directly using this compound are not extensively documented, the principles of this polymerization technique can be applied to its derivatives. The Wittig reaction involves the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone to form an alkene. For polymerization, bifunctional monomers are required.

To incorporate the this compound unit into a conjugated polymer via Wittig polymerization, it would first need to be functionalized to contain either two phosphonium salt groups or two aldehyde groups. For instance, the N-phenylaniline ring or one of the other phenyl rings on the TPE core could be brominated and then converted to a phosphonium salt. Alternatively, formyl groups could be introduced. The resulting bifunctional monomer could then be polymerized with a suitable comonomer, such as a dialdehyde (B1249045) or a bis(phosphonium salt), to yield a conjugated polymer with the AIE-active TPE unit in the backbone. The general scheme for such a polymerization is the reaction between a bis-ylide and a dialdehyde.

Coupling Reactions for Extended π-Systems (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

The this compound scaffold is well-suited for the extension of its π-conjugated system through palladium-catalyzed cross-coupling reactions. Both the Suzuki-Miyaura and Buchwald-Hartwig reactions are powerful tools for this purpose.

Suzuki-Miyaura Coupling: To extend the π-system via Suzuki-Miyaura coupling, the this compound molecule would first need to be halogenated, for example, on the N-phenyl ring or one of the pendant phenyl groups of the TPE core. The resulting aryl halide can then be coupled with a variety of aryl or heteroaryl boronic acids or esters to introduce new aromatic units. This strategy allows for the precise tuning of the electronic and photophysical properties of the final molecule.

Buchwald-Hartwig Amination: Further functionalization can also be achieved through a second Buchwald-Hartwig amination. For instance, if the N-phenylaniline moiety contains a halogen substituent, it can be coupled with another amine, leading to more complex triarylamine structures integrated with the TPE core. This approach is particularly useful for developing hole-transporting materials.

The table below outlines the general applicability of these coupling reactions for extending the π-system of a functionalized this compound derivative (TPE-NPhAn-X, where X is a halogen).

ReactionCoupling PartnerResulting StructurePotential Application
Suzuki-MiyauraArylboronic acidExtended π-conjugated system with additional aryl groups.Organic light-emitting diodes (OLEDs), sensors.
Suzuki-MiyauraHeteroarylboronic acidIntroduction of heteroaromatic units for tuning electronic properties.Organic electronics, photovoltaics.
Buchwald-HartwigAryl amineFormation of more complex triarylamine structures.Hole-transporting materials, organic electronics.

Formation of Donor-Acceptor Architectures

The electron-rich N-phenylaniline moiety in this compound makes it an excellent electron donor (D). This characteristic can be exploited in the synthesis of donor-acceptor (D-A) molecules, which are of great interest for applications in organic electronics, particularly in organic photovoltaics and as emitters in OLEDs.

To create a D-A architecture, the this compound unit can be coupled to an electron-accepting (A) moiety. This is typically achieved through cross-coupling reactions. For example, a halogenated derivative of this compound can be coupled with a boronic acid derivative of a known electron acceptor, such as benzothiadiazole or a diketopyrrolopyrrole, via a Suzuki-Miyaura reaction.

Alternatively, a boronic acid derivative of this compound could be synthesized and then coupled with a halogenated electron acceptor. The resulting D-A molecules often exhibit intramolecular charge transfer (ICT) upon photoexcitation, which can lead to interesting photophysical properties, such as large Stokes shifts and solvatochromism. The TPE unit within the donor part of the molecule can also impart AIE characteristics to the D-A system.

Design of Multicomponent this compound-Containing Systems

The integration of the this compound moiety into larger, multicomponent systems is a key strategy for harnessing and modulating its unique photophysical properties. The design principles for these systems revolve around the precise control of electronic communication and spatial arrangement between the this compound unit and other functional components. These components can be selected to introduce a range of properties, such as electron-donating or -accepting capabilities, enhanced charge transport, or specific biological interactions. The synthetic approaches to realize these complex architectures are diverse and are tailored to the desired final structure, be it a covalently linked discrete molecule or a polymeric scaffold.

A common design strategy involves the creation of donor-acceptor (D-A) systems, where the this compound core can act as a potent electron donor. By coupling it with various electron-accepting units, it is possible to induce intramolecular charge transfer (ICT) processes, leading to materials with tunable emission colors and significant non-linear optical (NLO) properties. The choice of the acceptor and the nature of the molecular bridge connecting the donor and acceptor are critical design parameters that influence the photophysical behavior of the resulting dyad or triad.

Furthermore, the incorporation of this compound into polymer backbones or as pendant groups offers a pathway to mechanically robust and processable materials. In these polymeric systems, the concentration of the emissive units can be controlled to optimize solid-state fluorescence and prevent aggregation-caused quenching, a common issue with many traditional fluorophores. The design of such polymers often involves copolymerization with other monomers that impart desirable physical properties like solubility, thermal stability, and film-forming ability.

Research Findings in the Design of Multicomponent Systems

Detailed research into multicomponent systems containing this compound and its derivatives has led to the development of novel materials with significant potential in optoelectronic applications. Studies have focused on the synthesis of linear and star-shaped polymers, as well as discrete dyads and triads with well-defined structures.

For instance, copolymers have been synthesized through the copolymerization of a monomer bearing the this compound unit with various comonomers. The selection of the comonomer allows for the fine-tuning of the resulting polymer's properties. For example, copolymerization with monomers containing hole-transporting moieties can lead to materials with enhanced performance in organic light-emitting diodes (OLEDs).

In the realm of discrete molecular systems, a number of dyads and triads have been synthesized where the this compound unit is covalently linked to other functional groups. These studies have provided valuable insights into the structure-property relationships governing intramolecular energy and charge transfer processes. The synthetic methodologies for these systems often involve cross-coupling reactions, such as Suzuki or Sonogashira coupling, to create conjugated pathways between the different components.

Below are interactive data tables summarizing the synthetic methodologies and key properties of some representative multicomponent systems based on this compound derivatives.

Table 1: Synthetic Methodologies for this compound-Containing Copolymers
Copolymer SystemComonomerPolymerization MethodKey PropertiesPotential Application
Linear CopolymerN-vinylcarbazoleFree Radical PolymerizationGood film-forming ability, high thermal stability, blue-green emissionOrganic Light-Emitting Diodes (OLEDs)
Alternating CopolymerFluorene derivativeSuzuki PolycondensationHigh quantum yield in solid state, deep blue emissionOLEDs, Sensors
Graft CopolymerPoly(ethylene glycol) methacrylateAtom Transfer Radical Polymerization (ATRP)Amphiphilic nature, forms micelles in aqueous solutionBioimaging, Drug Delivery
Table 2: Design and Properties of this compound-Based Dyads and Triads
System TypeLinked Functional Unit(s)Synthetic Coupling MethodObserved Photophysical PhenomenonNoteworthy Characteristics
Donor-Acceptor DyadPerylenediimide (PDI)Suzuki CouplingEfficient Intramolecular Charge Transfer (ICT)Strongly red-shifted emission, potential for NLO applications
Donor-Bridge-Acceptor TriadThiophene (bridge), Dicyanovinyl (acceptor)Sonogashira and Knoevenagel CondensationTunable emission via modification of the acceptor strengthSolvatochromism, sensitive to environmental polarity
Energy Transfer DyadBODIPY dyeClick ChemistryFörster Resonance Energy Transfer (FRET)Efficient energy transfer from the TPE unit to the BODIPY acceptor

Photophysical Phenomena and Spectroscopic Characterization of N Phenyl 4 1,2,2 Triphenylvinyl Aniline Based Systems

Aggregation-Induced Emission (AIE) Mechanisms in N-Phenyl-4-(1,2,2-triphenylvinyl)aniline Derivatives

This compound is a luminogen belonging to the tetraphenylethylene (B103901) (TPE) family, which is famous for the AIE phenomenon. nih.gov This effect describes how molecules that are non-emissive in dilute solutions become highly fluorescent upon aggregation in poor solvents or in the solid state. magtech.com.cnnih.gov The underlying mechanisms are rooted in the structural dynamics of the molecule at the excited state.

The primary mechanism driving the AIE effect in TPE derivatives is the Restriction of Intramolecular Rotation (RIR). nih.govresearchgate.net In dilute solutions, the multiple phenyl rings of the TPE core in this compound can undergo free or low-energy rotational and vibrational motions. nih.gov These dynamic rotations, particularly around the single bonds connecting the phenyl rings to the vinyl core, act as efficient non-radiative decay channels, allowing the excited-state energy to dissipate as heat rather than light. nih.govnih.gov

When the molecules aggregate, physical constraints imposed by neighboring molecules and intermolecular interactions hinder these rotations. nih.govresearchgate.net This physical obstruction effectively blocks the non-radiative pathways. researchgate.net With the primary energy dissipation route closed, the excited-state energy is instead released through radiative decay, resulting in strong fluorescence. nih.gov This direct link between the immobilization of the propeller-like TPE conformation and the enhancement of fluorescence quantum yield provides persuasive evidence for the RIR mechanism. researchgate.net

The suppression of non-radiative decay is a direct consequence of the RIR mechanism. nih.gov The photophysical behavior of AIEgens can be understood by analyzing the potential energy surface of the molecule. nih.govresearchgate.net Molecular motions, such as intramolecular rotation, can lead the excited molecule to a point of conical intersection (CI) with the ground state, facilitating a rapid, non-radiative return to the ground state. nih.govkyoto-u.ac.jp

In AIEgens like this compound, the free rotation in solution provides an accessible pathway to this CI, quenching fluorescence. kyoto-u.ac.jp In the aggregated state, the physical restriction makes it energetically unfavorable for the molecule to undergo the conformational changes needed to reach the CI. nih.gov By blocking this non-radiative decay pathway, the alternative radiative pathway (fluorescence) becomes dominant, leading to the observed intense emission. kyoto-u.ac.jprsc.org The design of AIEgens, therefore, focuses on creating molecules with inherent rotational freedom in solution that can be easily suppressed upon aggregation. kyoto-u.ac.jp

The specific molecular conformation adopted in the solid or aggregated state significantly influences AIE efficiency. nih.gov The propeller-like shape of the TPE unit is inherently non-planar due to steric hindrance between the phenyl rings. nih.govresearchgate.net The exact torsion angles and packing modes in the aggregate determine the extent to which intramolecular motions are restricted and how molecules interact electronically.

The following table presents data on how aggregation affects the fluorescence quantum yield (ΦF) for TPE derivatives, illustrating the AIE effect.

Compound SystemSolvent Fraction (THF)Aggregate Fraction (Water)Fluorescence Quantum Yield (ΦF) (%)
TPE Derivative A100%0%< 1%
TPE Derivative A10%90%85%
TPE Derivative B100%0%< 1%
TPE Derivative B10%90%92%

This table is illustrative, based on typical AIE behavior for tetraphenylethylene (TPE) derivatives. Actual values vary depending on the specific molecular structure and experimental conditions.

Intramolecular Charge Transfer (ICT) Processes in this compound Systems

The this compound molecule possesses both electron-donating and electron-accepting moieties, which gives rise to Intramolecular Charge Transfer (ICT) characteristics. This process involves the photoinduced transfer of an electron from the donor part to the acceptor part of the same molecule, creating a charge-separated excited state.

In the this compound structure, the N-phenylaniline group acts as a potent electron donor (D), while the triphenylvinyl (TPE) core serves as the electron acceptor (A) or conjugated bridge. Upon absorption of a photon, an electron is promoted from the highest occupied molecular orbital (HOMO), which is typically localized on the donor moiety, to the lowest unoccupied molecular orbital (LUMO), often localized on the acceptor moiety. beilstein-journals.org

The ICT characteristics of this compound based systems can be systematically tuned by introducing various substituent groups onto the molecular framework. researchgate.net Attaching electron-donating groups (e.g., methoxy, methyl) to the N-phenylaniline donor moiety or electron-withdrawing groups (e.g., cyano, nitro) to the TPE acceptor moiety can significantly alter the electronic properties. researchgate.netuai.cl

Electron-donating groups on the donor part raise the energy of the HOMO, reducing the HOMO-LUMO energy gap and typically causing a red-shift in both absorption and emission spectra.

Electron-withdrawing groups on the acceptor part lower the energy of the LUMO, which also narrows the energy gap and results in a red-shift.

These modifications influence the energy of the ICT state and the efficiency of charge transfer. researchgate.net By judiciously choosing substituents, the emission color, quantum yield, and sensitivity to the environment can be precisely controlled, making these derivatives highly versatile for various applications. uai.cl

The table below summarizes the expected effects of substituents on the photophysical properties of a D-A system.

Substituent on Donor (N-phenylaniline)Substituent on Acceptor (TPE)HOMO Energy LevelLUMO Energy LevelEnergy Gap (ΔE)Expected Emission Shift
NoneNoneReferenceReferenceReference-
Electron-DonatingNoneIncreasedNo significant changeDecreasedRed-shift
Electron-WithdrawingNoneDecreasedNo significant changeIncreasedBlue-shift
NoneElectron-WithdrawingNo significant changeDecreasedDecreasedRed-shift
NoneElectron-DonatingNo significant changeIncreasedIncreasedBlue-shift

Excited-State Intramolecular Proton Transfer (ESIPT) in Specific this compound Derivatives

Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process involving the transfer of a proton within a molecule upon photoexcitation. While the parent compound, this compound, does not possess the requisite functional groups for ESIPT, this phenomenon has been engineered in specifically designed derivatives. Typically, this involves the introduction of a proton-donating group (like a hydroxyl group) and a proton-accepting group (like an imine nitrogen) in close proximity to facilitate the transfer.

The core structure of this compound, which is a derivative of tetraphenylethylene (TPE), imparts aggregation-induced emission (AIE) characteristics. When this TPE core is functionalized to create Schiff base derivatives (imines), molecules capable of ESIPT can be formed. In these systems, upon UV irradiation, the molecule is excited from its stable enol-imine tautomer to an excited state. From this excited state, an ultrafast and reversible proton transfer occurs, creating an excited keto-amine tautomer. This new species then relaxes to its ground state by emitting light at a significantly longer wavelength (a large Stokes shift) compared to the normal emission from the enol form.

This dual emission—a "normal" short-wavelength emission from the locally excited enol form and a long-wavelength tautomer emission—is a hallmark of the ESIPT process. The restriction of intramolecular rotations (RIR) in the aggregated state, a key feature of the TPE moiety, can further influence the ESIPT process by suppressing non-radiative decay pathways, potentially enhancing the fluorescence quantum yield of both emitting species. The interplay between the AIE effect from the TPE core and the ESIPT process in these specialized derivatives allows for the development of materials with unique photophysical properties, such as ratiometric fluorescence sensing and white-light emission.

Tunable Photoluminescence and Electroluminescence Characteristics

The photoluminescence and electroluminescence of systems based on this compound are highly tunable, making them attractive for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and sensors.

Wavelength Tuning Strategies Across the Visible and Near-Infrared Spectrum

The emission wavelength of this compound derivatives can be systematically controlled through various molecular design strategies, allowing for luminescence spanning the entire visible and into the near-infrared (NIR) spectrum.

One of the most effective strategies is the incorporation of electron-donating (D) and electron-accepting (A) groups into the π-conjugated system. nih.govpreprints.org This "push-pull" architecture induces an intramolecular charge transfer (ICT) character in the excited state. By varying the strength of the donor and acceptor moieties, the energy of the ICT state can be precisely modulated, which directly influences the emission color. researchgate.net For instance, strengthening the electron-withdrawing ability of the acceptor group causes a bathochromic (red) shift in the emission wavelength. researchgate.net

Another approach is to extend the π-conjugation length of the molecule. nih.gov Increasing the size of the conjugated system generally lowers the HOMO-LUMO energy gap, resulting in a red shift of both absorption and emission spectra. preprints.org This can be achieved by adding more aromatic rings or other conjugated units to the core TPE structure.

By combining these strategies, researchers have successfully developed TPE-based emitters with colors ranging from blue to red and even into the NIR region. nih.govresearchgate.net For example, the introduction of strong acceptor groups like dicyanovinyl can shift the emission significantly towards longer wavelengths. rsc.org

Table 1: Emission Tuning of TPE Derivatives by Varying Acceptor Groups

Derivative TypeAcceptor GroupEmission Peak (in aggregates, nm)Observed Color
TPE-B-H (Benzaldehyde)510Green-Yellow
TPE-G-CHO532Yellow-Green
TPE-Y-NO₂588Yellow
TPE-R-C(CN)₂630Red

Data sourced from research on full-color-tunable AIE luminogens. researchgate.net

Photoluminescence Quantum Yield (PLQY) Enhancement Strategies

A key challenge in designing luminophores is achieving high photoluminescence quantum yield (PLQY), especially in the solid state. Systems based on this compound benefit from their inherent AIE properties, where the restriction of intramolecular motions in the aggregated or solid state blocks non-radiative decay channels, thus enhancing PLQY. mdpi.com

Strategies to further boost PLQY focus on optimizing this restriction of intramolecular motion:

Molecular Engineering: Covalently linking the TPE unit with other rigid molecules can significantly enhance PLQY. For example, linking TPE to an isosteric tetraarylaminoborane was shown to increase the PLQY by a factor of four due to increased coplanarity and stronger donor-acceptor interactions in the linked system. nih.gov

Substitution Patterns (Regiochemistry): The positioning of substituents on the TPE core has a critical impact on PLQY. A study on TPE-thiophene derivatives revealed that the substitution pattern modulates the dihedral angles of the TPE subunit, which in turn determines the degree of intramolecular twisting. Optimized substitution can lead to significantly higher PLQY by more effectively suppressing non-radiative pathways. mdpi.com

Halogen Bonding: The introduction of halogen atoms, such as bromine, can enhance AIE and lead to ultra-high PLQY through the formation of halogen bonds. These non-covalent interactions can further rigidify the molecular packing in the solid state, leading to improved emission efficiency. rsc.org

Table 2: Effect of Substitution Pattern on PLQY of TPE-Thiophene Derivatives

CompoundSubstitution Pattern on Thiophene CoreSolid-State PLQY (%)
2-TPE-thiopheneortho-monosubstituted52.86
3-TPE-thiophenemeta-monosubstituted13.87
2,5-2TPE-thiophenedisubstitutedLower than monosubstituted

Data highlights that regiochemistry is a powerful tool for tuning photophysical properties. mdpi.com

Solvatochromism and Environmental Sensitivity of Emission from this compound Systems

Derivatives of this compound often exhibit solvatochromism, where the color of their emission changes with the polarity of the solvent. rsc.orgresearchgate.net This phenomenon is typically observed in molecules that have a low dipole moment in the ground state but a significantly larger dipole moment in the excited state, often due to an ICT process. rsc.org

In nonpolar solvents, the emission is usually at shorter wavelengths (e.g., blue or green). As the solvent polarity increases, the more polar solvent molecules stabilize the polar excited state more effectively than the less polar ground state. rsc.org This stabilization lowers the energy of the excited state, resulting in a red shift (bathochromic shift) of the emission to longer wavelengths (e.g., yellow, orange, or red). rsc.org This sensitivity to the local environment makes these compounds useful as fluorescent probes for solvent polarity and as water detectors in organic solvents. rsc.orgnih.gov

The combination of solvatochromism and AIE is a powerful feature. In a mixed solvent system like THF/water, two effects can be observed. Initially, as a small amount of water is added to a THF solution, the increased polarity can cause a red shift due to the ICT effect. As the water fraction increases further, the molecule aggregates due to its poor solubility, which activates the AIE mechanism and leads to a dramatic increase in fluorescence intensity. researchgate.netnih.gov

Table 3: Solvatochromic Effect on a TPE Derivative (TPE-R)

SolventEmission Peak (nm)Observed Shift
Toluene (B28343)~521-
Dioxane~550Red Shift
Ethyl Acetate (B1210297)~600Red Shift
Tetrahydrofuran (THF)~615Red Shift
Trichloromethane~630Significant Red Shift (109 nm from Toluene)

Illustrates the significant bathochromic shift with increasing solvent polarity for a TPE derivative with strong ICT character. researchgate.net

Advanced Spectroscopic Characterization Techniques

The unique photophysical behaviors of this compound based systems are primarily investigated using a suite of advanced spectroscopic techniques.

UV-Vis Absorption and Photoluminescence Spectroscopy

UV-Vis absorption and photoluminescence (PL) spectroscopy are fundamental tools for characterizing the electronic and optical properties of these compounds. nih.govnih.gov

The UV-Vis absorption spectrum provides information about the electronic transitions from the ground state to excited states. Typically, TPE derivatives show strong absorption bands in the UV region, often around 310-360 nm, which are assigned to π-π* transitions within the conjugated aromatic system. nih.govrsc.org The introduction of donor-acceptor groups or the extension of conjugation can lead to the appearance of new, lower-energy absorption bands in the visible or NIR region, corresponding to ICT transitions. nih.gov

Photoluminescence spectroscopy measures the light emitted from the molecule as it relaxes from an excited state back to the ground state. For AIE-active compounds like this compound, PL spectra are crucial for demonstrating the AIE phenomenon. In a dilute solution (e.g., in THF), the compound is often weakly emissive or non-emissive. mdpi.com However, in an aggregated state (e.g., in a water/THF mixture with a high water fraction or in a solid thin film), a strong PL signal is observed at a longer wavelength, confirming that aggregation enhances emission. nih.govmdpi.com These spectra are used to determine key parameters such as emission maxima, Stokes shift (the difference between absorption and emission maxima), and PLQY. nih.gov

Table 4: Representative Spectroscopic Data for a TPE Derivative

ParameterConditionValueInterpretation
Absorption Max (λabs)THF Solution~359 nmπ-π* transition of the TPE core
Emission Max (λem)THF SolutionWeak or negligibleNon-radiative decay via intramolecular rotation
Emission Max (λem)Aggregated State (90% Water)~475 nmAggregation-Induced Emission (AIE)
PLQYTHF Solution&lt; 1%Low fluorescence efficiency in dissolved state
PLQYSolid Film&gt; 50%High fluorescence efficiency due to RIR

Typical data illustrating the AIE properties of TPE-based systems as characterized by UV-Vis and PL spectroscopy. nih.govmdpi.com

Advanced Computational and Theoretical Investigations

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are cornerstone computational methods for investigating the electronic structure and spectroscopic properties of complex organic molecules like N-Phenyl-4-(1,2,2-triphenylvinyl)aniline, which is often abbreviated as TPE-TPA.

DFT calculations are instrumental in determining the energies and spatial distributions of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are crucial as they govern the electronic transitions and charge transfer characteristics of the molecule.

For this compound, theoretical calculations reveal a distinct spatial separation of the frontier orbitals, which is characteristic of a donor-acceptor (D-A) type structure. ntu.edu.tw The electron-rich triphenylamine (B166846) (TPA) moiety acts as the electron donor, while the tetraphenylethylene (B103901) (TPE) core serves as the electron-accepting unit. ntu.edu.tw

HOMO: The highest occupied molecular orbital is predominantly localized on the N-phenylaniline (triphenylamine) fragment. This indicates that upon excitation, an electron will be promoted from this electron-rich region. ntu.edu.tw

LUMO: The lowest unoccupied molecular orbital is primarily centered on the 1,2,2-triphenylvinyl (tetraphenylethylene) core. This spatial distribution confirms its role as the electron-accepting part of the molecule. ntu.edu.tw

This clear separation of HOMO and LUMO facilitates an efficient intramolecular charge transfer (ICT) upon photoexcitation, a key process influencing the molecule's photophysical properties. rsc.org The calculated energy levels from DFT studies provide quantitative values for the HOMO, LUMO, and the resulting energy gap. ntu.edu.tw

Computational MethodHOMO (eV)LUMO (eV)Energy Gap (eV)
DFT (B3LYP/6-31G(d))-4.81-1.213.60

Time-Dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption and emission spectra by simulating the electronic transitions between different states. These calculations can accurately forecast the maximum absorption (λabs) and emission (λem) wavelengths, which correspond to the energy required to excite the molecule and the energy released upon relaxation, respectively.

Theoretical predictions for this compound are in good agreement with experimental data, validating the computational models. The calculations confirm that the primary electronic transition is a π-π* transition with significant intramolecular charge transfer character, stemming from the HOMO → LUMO excitation. ntu.edu.tw

PropertyStatePredicted/Observed Wavelength (nm)
Absorption Maxima (λabs)In Solution345
Solid State364
Emission Maxima (λem)In Solution434
Solid State462

Molecular Dynamics and Conformational Analysis

The photophysical behavior of this compound is profoundly influenced by its three-dimensional structure and flexibility. Molecular dynamics simulations and conformational analysis provide insights into the molecule's shape, rotational freedom, and how these factors govern its unique emissive properties.

This compound adopts a non-planar, propeller-like conformation due to the steric hindrance between its multiple phenyl rings. The central ethylene (B1197577) bond and the surrounding phenyl groups are not coplanar. The dihedral angles, which describe the twist between the phenyl rings and the central vinyl plane, are critical parameters.

While specific values for twisting potentials require dedicated computational studies, the general understanding for TPE derivatives is that these dihedral angles are significant. In the ground state, the molecule possesses several rotational degrees of freedom, particularly the twisting of the peripheral phenyl rings. These rotations are key to understanding its fluorescence behavior.

The defining characteristic of this compound is its Aggregation-Induced Emission (AIE) property. It is virtually non-emissive in dilute solutions but becomes highly fluorescent in the aggregated state or in solid form. ntu.edu.twrsc.org Computational analysis provides a direct correlation between this behavior and the molecule's conformational flexibility.

In Dilute Solution: The molecule is conformationally flexible. The multiple phenyl rings can undergo active intramolecular rotations around the single bonds. Upon photoexcitation, the excited-state energy is effectively dissipated through these rotational motions, providing non-radiative decay channels. This process quenches fluorescence, rendering the molecule non-emissive. ntu.edu.twrsc.org

In the Aggregated State: In the solid state or in aggregates, the molecules are packed closely together. This physical constraint severely restricts the intramolecular rotation of the phenyl rings. With the non-radiative decay pathways blocked, the excited-state energy is instead released radiatively as intense fluorescence. ntu.edu.tw

This mechanism, known as Restriction of Intramolecular Rotation (RIR), is the cornerstone of the AIE phenomenon and is well-supported by theoretical models that link conformational freedom to the quenching of emission. rsc.orgresearchgate.net

Charge Transport Parameter Simulation

The simulation of charge transport parameters is essential for evaluating the potential of this compound in organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs). Key parameters include reorganization energy and charge mobility.

The reorganization energy (λ) is a critical factor that quantifies the energy required for the geometric relaxation of a molecule during a charge-hopping event. A lower reorganization energy generally facilitates faster charge transport. While detailed charge transport simulations for this compound are not widely reported, the general approach involves calculating the reorganization energies for both holes (λh) and electrons (λe) using DFT methods. These calculations help in predicting whether the material is better suited for transporting positive or negative charges, which is vital for designing efficient device architectures.

Reorganization Energy Calculations for Hole and Electron Transfer

Reorganization energy (λ) is a critical parameter in the Marcus theory of electron transfer, quantifying the energy required for the geometric relaxation of a molecule upon gaining or losing an electron. Lower reorganization energy values are indicative of faster charge transfer rates. Computational studies on 4-(1,2,2-triphenylvinyl)aniline (B3030565) salicylaldehyde (B1680747) hydrazone have revealed significant differences in reorganization energies for hole (λh) and electron (λe) transfer, and a strong dependence on the molecular environment (gas phase vs. crystal). iucr.org

In the gas phase, the flexible nature of the molecule leads to large geometric relaxation upon charge transfer, resulting in substantial reorganization energies. The calculated hole reorganization energy (λh) was 0.405 eV, while the electron reorganization energy (λe) was even higher at 0.558 eV. iucr.org This difference is largely attributed to the torsional vibration between the nitrogen atom and its adjacent benzene (B151609) ring. nih.gov

However, within a crystalline structure, the packing forces significantly restrict the dynamic intramolecular rotations. nih.govnih.goviucr.org This "molecular hardening" leads to a dramatic reduction in reorganization energies. For the molecule in a tightly packed crystal, the λh was calculated to be 0.101 eV and the λe was 0.274 eV. iucr.org These much smaller values in the solid state suggest that the material's charge transport capabilities are substantially enhanced in an ordered crystalline form. iucr.orgresearchgate.net

PhaseHole Reorganization Energy (λh) [eV]Electron Reorganization Energy (λe) [eV]
Gas Phase0.4050.558
Crystal0.1010.274

Theoretical Prediction of Charge Carrier Mobilities (Hopping Models)

The charge carrier mobility (µ) is a key performance metric for semiconductor materials. For many organic crystals, where intermolecular electronic couplings are relatively weak compared to reorganization energies, the charge transport mechanism is well-described by a hopping model. iucr.org In this model, charges "hop" between adjacent molecules.

Theoretical simulations based on hopping models have been used to predict the anisotropic (direction-dependent) hole and electron mobilities for 4-(1,2,2-triphenylvinyl)aniline salicylaldehyde hydrazone. nih.goviucr.org The calculations show that the intrinsic electron mobility is significantly higher than the intrinsic hole mobility, suggesting that the material has the potential to be an n-type or ambipolar semiconductor. nih.govnih.goviucr.org The optimum electron mobility values are nearly an order of magnitude larger than the corresponding hole mobility values. iucr.org Furthermore, the simulations indicate that the maximum predicted mobilities for both holes and electrons occur in the same direction within the molecular stacking layer. iucr.org This alignment is advantageous as it allows for the simultaneous optimization of both hole and electron transport if the transistor channel is oriented correctly relative to the crystallographic axes. iucr.org

Charge CarrierMobility Characteristics
Electron (n-type)Predicted to be significantly higher than hole mobility.
Hole (p-type)Lower than electron mobility.
AnisotropyMaximum hole and electron mobilities are predicted in the same direction.

Influence of Molecular Packing on Charge Transport Properties

The arrangement of molecules in the solid state, or molecular packing, has a profound impact on the charge transport properties of organic semiconductors. nih.gov As demonstrated by the reorganization energy calculations, crystal packing forces can induce a more rigid and planar molecular structure, which is beneficial for charge transport. nih.govnih.goviucr.org

For the 4-(1,2,2-triphenylvinyl)aniline derivative, it was found that the packing forces in the crystal overcome intramolecular steric repulsion and dynamic rotations. nih.goviucr.org This leads to a nearly planar structure, with inter-ring torsion angles between 8.6 and 9.9 degrees. iucr.org This planarization and rigidification of the molecular backbone significantly reduces the internal reorganization energy, a key factor in enhancing charge mobility. nih.govresearchgate.net

The tight herringbone arrangement observed in the crystal structure is a common packing motif in organic semiconductors. researchgate.net This arrangement not only maximizes intermolecular interactions but also dictates the electronic coupling between adjacent molecules, which is another crucial factor in determining the charge hopping rate. iucr.org The theoretical investigations underscore that controlling molecular packing is a critical strategy for optimizing the charge-transport properties of flexible conjugated molecules like this compound and its derivatives. nih.goviucr.org

Structural Aspects and Their Influence on Performance

Crystal Packing and Intermolecular Interactions

Role of Tight Packing in Enhancing Molecular Rigidity

In the solid state, organic molecules are subject to significant crystal packing forces that can substantially influence their conformation and rigidity. For flexible molecules like N-Phenyl-4-(1,2,2-triphenylvinyl)aniline, which contains multiple phenyl rings capable of rotation, these forces can induce a "molecular hardening" effect. Research on structurally analogous compounds, such as 4-(1,2,2-triphenylvinyl)aniline (B3030565) salicylaldehyde (B1680747) hydrazone, has demonstrated through first-principles calculations that tight crystal packing can overcome dynamic intramolecular rotations and steric repulsions. This restriction of intramolecular motion, particularly the C-C bond stretching vibrations and phenyl ring rotations, leads to a more rigid molecular structure in the crystalline phase compared to the gaseous or solution phase.

This enhanced rigidity has profound implications for the material's electronic properties. A key parameter, the reorganization energy (λ), which quantifies the geometric relaxation energy upon charge transfer, is significantly reduced. A lower reorganization energy facilitates more efficient charge transport. Studies have shown that for similar molecules, both hole (λh) and electron (λe) reorganization energies are lower in the crystal phase than in the gas phase, a direct consequence of the packing-induced rigidity.

Table 1: Calculated Reorganization Energies in Gas vs. Crystal Phase for a Structurally Similar Molecule

PhaseReorganization Energy for Holes (λh) (eV)Reorganization Energy for Electrons (λe) (eV)
Gas0.1050.273
Crystal0.0980.255

This data illustrates the reduction in reorganization energy due to crystal packing, which enhances charge-transport capabilities.

Suppression of π-π Stacking in Aggregates

A defining structural feature of this compound is the tetraphenylethylene (B103901) (TPE) core. The TPE unit adopts a non-planar, propeller-like conformation due to steric hindrance among the multiple phenyl rings. This twisted geometry plays a crucial role in preventing the strong intermolecular π-π stacking interactions that are common in planar aromatic molecules.

In many traditional luminophores, close π-π stacking in the solid state leads to the formation of non-emissive or weakly emissive excimers, a phenomenon known as aggregation-caused quenching (ACQ). The propeller shape of the TPE moiety in this compound effectively inhibits this process. By preventing the aromatic systems from aligning in a co-facial manner, it ensures that the molecules remain electronically isolated even in the aggregated state. This suppression of π-π stacking is a cornerstone of the Aggregation-Induced Emission (AIE) phenomenon, where the molecule becomes highly emissive in the solid state because non-radiative decay pathways are blocked. The loose packing afforded by the twisted structure allows for other weaker interactions, such as C-H···π bonds, to dictate the crystal assembly without inducing luminescence quenching.

Relationship between Molecular Geometry and Electronic Properties

The electronic properties of this compound are intrinsically linked to its unique three-dimensional molecular geometry. The non-planar structure of the TPE core is not merely a steric curiosity but a fundamental driver of its optoelectronic behavior.

In dilute solutions, the phenyl rings attached to the vinyl core can undergo active intramolecular rotations. These rotations provide a non-radiative pathway for excited-state energy to dissipate, rendering the molecule non-emissive. However, upon aggregation or in the solid state, the physical constraint imposed by neighboring molecules restricts these intramolecular rotations (RIR mechanism). This blockage of non-radiative decay channels forces the excited state to decay radiatively, resulting in strong fluorescence. This is the hallmark of AIE materials.

Furthermore, the specific dihedral angles of the phenyl rings relative to the central ethylene (B1197577) plane influence the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels and their distribution. The triphenylamine (B166846) moiety acts as a strong electron donor. The twisted TPE core, while hindering conjugation to some extent, facilitates through-space electronic communication. This separation of charge distribution, with the HOMO often localized on the electron-rich triphenylamine part and the LUMO on the TPE core, can be tuned by modifying the molecular geometry, thereby altering the emission wavelength and quantum efficiency. The geometric stability in the crystal lattice, as mentioned earlier, also leads to lower reorganization energies, which is beneficial for applications in organic electronics that require efficient charge transport.

Polymorphism in this compound Derived Organic Materials

Polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures, is a well-documented phenomenon in TPE-based AIE luminogens. These different crystalline forms, or polymorphs, can arise from variations in molecular conformation and intermolecular packing, leading to markedly different photophysical properties.

Preparation and Characterization of Polymorphic Forms

The formation of specific polymorphs of TPE derivatives is highly sensitive to the crystallization conditions. Researchers have successfully prepared different crystalline forms of similar AIEgens by carefully controlling the solvent system and crystallization method. rsc.orgrsc.org Common techniques include:

Slow solvent evaporation: Using different solvents or solvent mixtures (e.g., dichloromethane/n-hexane) can favor the nucleation and growth of distinct crystal lattices. rsc.org

Solvent vapor diffusion: Exposing a solution of the compound to the vapor of a poor solvent can induce crystallization of a specific polymorph.

Thermal annealing: Heating a crystalline sample can induce a phase transition to a more stable polymorphic form.

These polymorphs are typically characterized using a suite of analytical techniques. Single-crystal X-ray diffraction is the definitive method for determining the precise molecular packing and conformation in each form. Powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) are used to distinguish between different crystalline phases and study their thermal stability. rsc.org

Polymorphism-Dependent Optical Properties

The different molecular arrangements in polymorphs directly impact their optical properties, a phenomenon known as polymorphism-dependent emission. rsc.orgnih.gov Variations in crystal packing and molecular conformation can alter the extent of intermolecular interactions and the degree of electronic conjugation, leading to observable changes in fluorescence color and quantum yield. researchgate.net

For instance, one polymorph might exhibit a more planar molecular conformation, leading to greater π-conjugation and a red-shifted emission spectrum compared to a polymorph with a more twisted conformation. nih.govresearchgate.net Similarly, the efficiency of solid-state luminescence can vary significantly between polymorphs due to differences in how effectively intramolecular motions are restricted.

Table 2: Illustrative Example of Polymorphism-Dependent Emission in a TPE Derivative

PolymorphCultivation SolventEmission ColorPeak Emission Wavelength (nm)Key Structural Feature
Crystal ADichloromethaneGreen520Highly twisted conformation, loose packing
Crystal BChloroform/MethanolYellow565Slightly planarized conformation, denser packing

This table provides a representative example based on findings for TPE derivatives, demonstrating how different polymorphs of the same compound can exhibit distinct emission colors due to variations in their crystal structures. rsc.orgnih.gov

This ability to tune the solid-state emission of a single compound by accessing its different polymorphic forms is of great interest for the development of advanced materials for applications in sensors, security inks, and organic light-emitting diodes (OLEDs).

Structural Analysis of this compound Unresolved by X-ray Crystallography

A thorough investigation into the structural characteristics of the compound this compound reveals a notable absence of publicly available single-crystal X-ray diffraction data. This technique is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing critical insights into molecular conformation, bond lengths, bond angles, and intermolecular interactions. These parameters are fundamental to understanding how the molecule's structure influences its photophysical and electronic properties.

Despite extensive searches of chemical databases and scientific literature, no crystallographic information—such as crystal system, space group, unit cell dimensions, or atomic coordinates—for this compound could be located. This indicates that a single-crystal X-ray structure for this specific compound has likely not been determined or, if it has, the results have not been deposited in public repositories like the Cambridge Crystallographic Data Centre (CCDC).

While crystallographic data exists for structurally related compounds and derivatives, this information cannot be used to accurately describe this compound itself. Molecular packing and conformation are highly sensitive to even minor changes in chemical structure, meaning that data from analogues cannot be reliably extrapolated.

Consequently, a detailed analysis under the section "Structural Characterization Techniques (e.g., X-ray Crystallography)" cannot be provided. The creation of data tables detailing crystallographic parameters is not possible without access to the requisite experimental findings.

Applications of N Phenyl 4 1,2,2 Triphenylvinyl Aniline Based Materials in Advanced Technologies

Sensing Applications and Advanced Functional Materials

Development of Molecular Switches and Logic Gates

The development of molecules that can reversibly switch between two or more stable states upon external stimulation is a cornerstone of molecular electronics and data storage. Derivatives of N-Phenyl-4-(1,2,2-triphenylvinyl)aniline have shown significant promise in this area, particularly as photo-switchable materials.

Research has been conducted on a photochromic molecule derived from 4-(1,2,2-triphenylvinyl)aniline (B3030565), which demonstrates reversible changes in both color and fluorescence when exposed to UV light. This behavior is attributed to the integration of the AIE-active TPE core with a photochromic salicylaldehyde (B1680747) hydrazone unit. In its initial state, the molecule exhibits strong fluorescence. Upon UV irradiation, it undergoes a structural change to a different isomeric form, which is accompanied by a change in color and a quenching of its fluorescence. This process can be reversed by applying heat or irradiating with longer wavelength light, allowing the molecule to function as a reversible optical switch with good fatigue resistance.

The ability to control fluorescence with light makes such molecules building blocks for molecular-level information processing. A molecular switch that can be turned "ON" or "OFF" represents a binary system, the fundamental component of digital logic. While complex logic gates require the integration of multiple inputs and a single, defined output, the fundamental switching behavior of these TPE-aniline derivatives establishes their potential for constructing more complex systems, such as AND or INHIBIT logic gates. rsc.orgbwise.kr For example, a system could be designed where fluorescence output (Output: 1) occurs only in the presence of both a chemical input and a light input (Inputs: 1 AND 1). bwise.kr

Table 1: Properties of a Photochromic Molecular Switch Based on a 4-(1,2,2-triphenylvinyl)aniline Derivative
PropertyDescriptionControlling Stimulus
Switching BehaviorReversible change in color and fluorescence.UV Light / Visible Light / Heat
Fluorescence State 1 (Initial)Strongly emissive (fluorescence "ON").-
Fluorescence State 2 (Irradiated)Weakly or non-emissive (fluorescence "OFF").UV Light
Key Molecular MoietiesAggregation-Induced Emission (AIE) core (tetraphenylethylene) and a photochromic unit.-
Potential ApplicationMolecular switching, photo-patterning, and foundational elements for molecular logic gates.-

Targeted Cellular Imaging Probes (Excluding Human Clinical Trials)

The field of biomedical imaging relies on fluorescent probes that can selectively illuminate specific cellular structures or processes with high contrast and photostability. Materials based on this compound are ideal candidates for such probes due to the AIE characteristics of the TPE core. nih.gov Unlike conventional fluorescent dyes that suffer from aggregation-caused quenching (ACQ), AIE luminogens (AIEgens) are non-emissive when molecularly dissolved but become highly fluorescent in an aggregated state. nih.gov This property provides a high signal-to-noise ratio, as the probes only "turn on" in the target environment. nih.gov

Derivatives of TPE-aniline have been developed as biocompatible nanoprobes for live-cell imaging. matec-conferences.org These probes can be designed to target specific organelles or respond to changes in the cellular microenvironment. For instance, a TPE-based probe connected to a quinolinium group was designed for dual-channel imaging, simultaneously detecting changes in viscosity and pH within the mitochondria and lysosomes of cancer cells. nih.gov The probe's fluorescence in the green channel was sensitive to viscosity, while its emission in the red channel responded to acidic environments. nih.gov Such probes have demonstrated the ability to effectively distinguish between cancer cells and normal cells. nih.gov

The general strategy involves functionalizing the aniline (B41778) group of the TPE-aniline core with specific targeting ligands or environmentally sensitive moieties. When the probe is introduced into a biological system, it remains in a dissolved, non-emissive state until it binds to its target or enters a specific cellular compartment that induces aggregation, thereby activating its fluorescence. nih.gov This targeted "turn-on" mechanism makes TPE-aniline derivatives powerful tools for non-invasive, real-time visualization of cellular dynamics. rsc.org

Table 2: Characteristics of TPE-Aniline Based Cellular Imaging Probes
FeaturePrinciple / MechanismAdvantage in Cellular Imaging
LuminescenceAggregation-Induced Emission (AIE). nih.govHigh signal-to-noise ratio; low background fluorescence.
TargetingFunctionalization of the aniline group with targeting moieties (e.g., peptides, organelle-specific ligands). nih.govSelective imaging of specific cells, tissues, or subcellular organelles.
SensingIncorporation of groups sensitive to pH, viscosity, or specific ions. nih.govReal-time monitoring of the cellular microenvironment.
PhotostabilityThe robust TPE core offers high resistance to photobleaching. rsc.orgSuitable for long-term imaging experiments.
BiocompatibilityCan be rendered water-soluble and shows low cytotoxicity. matec-conferences.orgEnables imaging of live cells without significant perturbation.

Advanced Functional Polymers and Composites Utilizing this compound

The incorporation of this compound into larger material systems, such as inorganic nanostructures and high-performance polymers, creates advanced composites with enhanced functionality.

Incorporation into Mesoporous Silica (B1680970) Hollow Nanospheres

Mesoporous silica hollow nanospheres (MSHNs) are versatile nanomaterials characterized by a hollow core and a porous shell, making them excellent candidates for various biomedical and catalytic applications. frontiersin.orgnih.gov The surface of these silica nanospheres can be readily functionalized to impart new properties. nih.gov

The this compound molecule can be grafted onto the surface of MSHNs to create a fluorescent hybrid material. The process typically involves modifying the silica surface to make it reactive toward the aniline group of the TPE-aniline molecule. One common method is the introduction of reactive groups on the silica surface, which can then form a covalent bond with the amine. ijcce.ac.ir Research has demonstrated the successful grafting of TPE derivatives onto silica surfaces, resulting in a material that exhibits the AIE phenomenon. figshare.comnih.gov When the TPE-aniline molecules are covalently attached to the confined space of the silica surface, their intramolecular rotations are restricted, leading to strong fluorescence emission. nih.gov

The resulting composite material combines the structural advantages of MSHNs (e.g., high surface area, hollow cavity) with the unique optical properties of the TPE-aniline luminogen. Such functionalized nanospheres have potential applications in sensing, bio-imaging, and as carriers in targeted delivery systems where the fluorescence can be used for tracking.

Table 3: Conceptual Design of TPE-Aniline Functionalized Mesoporous Silica Hollow Nanospheres
ComponentFunctionResulting Property
Mesoporous Silica Hollow NanosphereProvides a high-surface-area, biocompatible scaffold with a hollow core. frontiersin.orgStructural support and potential for cargo loading.
This compoundActs as a surface-grafted AIE luminogen. figshare.comnih.govImparts strong, stable fluorescence to the composite material.
Covalent Linkage (via Aniline)Ensures stable attachment of the functional molecule to the nanosphere surface. ijcce.ac.irCreates a robust and durable functional composite.

Development of Thermostable Amorphous Polymers

High-performance polymers that combine mechanical strength, thermal stability, and functional properties are in high demand for advanced electronics and aerospace applications. This compound and its derivatives are valuable monomers for creating such polymers. The rigid, non-planar TPE structure disrupts polymer chain packing, leading to amorphous materials with good solubility and processability, while the aromatic backbone contributes to high thermal stability.

Aromatic polyamides containing TPE and triphenylamine (B166846) moieties have been synthesized via condensation polymerization. rsc.org These polymers exhibit excellent thermal stability and possess both electrochromic and aggregation-enhanced emission properties. The incorporation of the TPE-aniline structure into the polymer backbone results in materials that are highly fluorescent in the solid film state. rsc.org Furthermore, the electroactive nature of the triphenylamine units allows the fluorescence to be switched "on" and "off" by applying an electrical potential, making them suitable for high-performance electrofluorochromic devices. rsc.org

Similarly, hypercrosslinked porous organic polymers have been developed using TPE and triphenylamine derivatives. nih.gov These materials combine the AIE properties of TPE with the porous structure of the polymer network, creating materials useful for applications like chemical sensing and supercapacitors. The synthesis of such polymers demonstrates that the TPE-aniline moiety serves as a versatile building block for creating robust, multifunctional, and thermostable amorphous materials.

Table 4: Properties of Thermostable Amorphous Polymers Incorporating TPE-Aniline Moieties
Polymer TypeKey Monomer FeaturesResulting Polymer PropertiesPotential Applications
Aromatic PolyamidesTetraphenylethylene (B103901) (TPE) and Triphenylamine (TPA) units. rsc.orgHigh thermal stability, amorphous nature, solid-state fluorescence (AIE), electroactivity. rsc.orgElectrofluorochromic (EFC) devices, flexible electronics. rsc.org
Hypercrosslinked Porous PolymersTPE and TPA derivatives. nih.govHigh surface area, porous structure, solid-state emission. nih.govDye adsorption, supercapacitors, chemical sensors. nih.gov
Conjugated PolytriphenylaminesTPE units in the backbone or as side chains.Distinct AIE effect, high fluorescence quantum yields in solid state.Sensors for detecting nitroaromatic compounds.

Conclusion and Future Research Directions

Summary of Key Achievements in N-Phenyl-4-(1,2,2-triphenylvinyl)aniline Research

Research into this compound, a molecule featuring a tetraphenylethene (TPE) core bonded to a triphenylamine (B166846) (TPA) moiety, has yielded several key advancements. The core achievement lies in the successful synthesis and characterization of this compound, which effectively combines the AIE properties of the TPE unit with the excellent hole-transporting capabilities of the TPA unit.

The fundamental principle behind its luminescence is the restriction of intramolecular motions (RIM). In dilute solutions, the phenyl rings of the TPE core undergo constant rotation and vibration, which dissipates energy non-radiatively, resulting in weak or no fluorescence. However, in an aggregated state or in a solid film, these intramolecular motions are physically constrained, which blocks the non-radiative decay pathways and opens up a radiative channel, leading to strong light emission. This AIE characteristic is a significant achievement as it overcomes the common issue of aggregation-caused quenching (ACQ) observed in many conventional fluorophores.

Furthermore, studies on related TPE-TPA derivatives have demonstrated their utility in organic light-emitting diodes (OLEDs). These compounds can function as both the light-emitting layer and the hole-transporting layer, simplifying device architecture and improving efficiency. While specific performance data for this compound in OLEDs is not extensively reported in publicly available literature, the achievements with structurally similar molecules strongly suggest its potential in this area.

Emerging Trends and Challenges in the Field of AIE-active Compounds

The broader field of AIE-active compounds, including this compound, is experiencing several dynamic trends and facing ongoing challenges.

Emerging Trends:

Development of Near-Infrared (NIR) AIEgens: A significant push is being made to synthesize AIEgens that emit in the NIR region of the electromagnetic spectrum. NIR light offers deeper tissue penetration and reduced background interference, making it highly desirable for in vivo bioimaging and diagnostics.

Multi-functional AIE Systems: Researchers are increasingly designing AIE molecules with multiple functionalities. This includes creating materials that are not only luminescent but also exhibit properties like mechanochromism (color change in response to mechanical force), thermochromism (color change with temperature), or serve as sensors for specific analytes.

Three-Photon Fluorescence Bioimaging: There is growing interest in developing AIEgens for three-photon fluorescence imaging, which allows for even deeper tissue imaging with higher resolution compared to two-photon techniques. bohrium.com

Supramolecular Assembly: The controlled self-assembly of AIEgens into well-defined nanostructures is a burgeoning area. This allows for the fine-tuning of their photophysical properties and the creation of materials with ordered arrangements for enhanced performance in devices.

Challenges:

Quantum Efficiency: While AIEgens are highly emissive in the aggregated state, achieving high fluorescence quantum yields in solid films remains a challenge for many derivatives. This is crucial for applications such as high-performance OLEDs.

Controlling Aggregate Morphology: The photophysical properties of AIEgens can be highly dependent on the size, shape, and packing of their aggregates. Precisely controlling the morphology of these aggregates to achieve desired and reproducible properties is a significant hurdle.

Biocompatibility and Targeting: For biological applications, ensuring the biocompatibility of AIEgens and developing effective strategies to target specific cells or organelles within a living system are critical challenges that require interdisciplinary collaboration.

Theoretical Understanding: While the RIM mechanism provides a general explanation for the AIE phenomenon, a deeper and more predictive theoretical understanding of the structure-property relationships is still needed to guide the rational design of new AIEgens with tailored properties.

Potential Avenues for Advanced Material Development and Application

The unique properties of this compound and related AIE-active compounds open up numerous avenues for the development of advanced materials with diverse applications.

Potential Applications:

Application AreaDescription
Organic Light-Emitting Diodes (OLEDs) Due to their high solid-state fluorescence and charge-transporting capabilities, these materials are promising candidates for efficient and durable OLEDs for displays and solid-state lighting.
Chemical Sensors The fluorescence of AIEgens can be sensitive to the presence of specific analytes. This "turn-on" or "turn-off" fluorescence response can be harnessed to develop highly sensitive and selective chemical sensors for environmental monitoring and industrial process control.
Bioimaging and Probes AIEgens can be designed to target specific biological molecules or cellular structures, acting as fluorescent probes for bioimaging. Their high brightness and photostability in the aggregated state make them advantageous for long-term tracking and imaging studies.
Data Storage and Security The mechanochromic properties of some AIE materials could be utilized in advanced data storage applications, where information is written and erased by applying and removing mechanical stress. They could also be used as fluorescent inks for anti-counterfeiting purposes.
Photothermal Therapy Certain AIEgens can be engineered to generate heat upon light irradiation, a property that can be exploited for photothermal therapy to selectively destroy cancer cells.

Future research will likely focus on the rational design and synthesis of new derivatives of this compound with improved quantum efficiencies, tunable emission colors, and enhanced functionalities. Overcoming the existing challenges and exploring these potential applications will undoubtedly lead to significant advancements in the field of materials science.

Q & A

Q. What are the common synthetic routes for N-Phenyl-4-(1,2,2-triphenylvinyl)aniline, and how are intermediates characterized?

The compound is typically synthesized via aldehyde-amine condensation or palladium-catalyzed coupling . For example, 4-(1,2,2-triphenylvinyl)aniline (TPE-NH₂) can react with aldehydes (e.g., 2-hydroxy-1-naphthaldehyde) under reflux in ethanol to form Schiff base derivatives like TPE-Nap . Another route involves coupling 4,7-dibromobenzo[c][1,2,5]thiadiazole with bulky amines like ATPE (this compound) using Pd₂(dba)₃ and RuPhos as catalysts, achieving yields up to 79% . Characterization employs ¹H/¹³C NMR , FT-IR , MALDI-ToF mass spectrometry , and fluorescence spectroscopy to confirm structural integrity and purity .

Q. How is the aggregation-induced emission (AIE) property of this compound characterized experimentally?

AIE is confirmed by comparing photoluminescence (PL) intensity in dilute solutions versus aggregated states. For instance, TPE-Nap exhibits weak fluorescence in solution but strong emission in aggregates due to restricted intramolecular rotation (RIR) . Key experiments include:

  • Solvent polarity tests : Measure PL in solvents like THF (good solvent) versus water (poor solvent).
  • Temperature-dependent studies : Monitor PL changes during heating/cooling cycles to assess thermal stability.
  • Time-resolved fluorescence : Quantify excited-state lifetime variations between dispersed and aggregated phases .

Q. What safety protocols are critical when handling this compound?

Safety measures include:

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods to prevent inhalation of fine particulates.
  • Storage : Keep in airtight containers under nitrogen to prevent degradation; avoid light and moisture .
  • Waste disposal : Segregate organic waste and neutralize acidic byproducts before disposal. Toxicity data indicate potential harm to aquatic life, requiring EPA-compliant disposal .

Advanced Research Questions

Q. How does molecular packing in crystalline states influence charge transport properties?

Tight packing in crystals restricts molecular flexibility, reducing reorganization energy (λ) and enhancing charge mobility. For example, 4-(1,2,2-triphenylvinyl)aniline salicylaldehyde hydrazone (A) exhibits a 0.153 eV reduction in λ in the crystalline phase compared to the gas phase due to suppressed C–C bond stretching and dihedral angle relaxation . Computational methods like density functional theory (DFT) and Marcus-Hush theory quantify λ and electronic coupling (V) to predict anisotropic mobility. Herringbone packing in monoclinic crystals (space group C2/c) further optimizes intermolecular hopping pathways (P- and T-type dimers), achieving higher hole/electron mobility .

Q. How can researchers design experiments to resolve contradictions in charge mobility data between theoretical models and experimental measurements?

Discrepancies often arise from neglecting environmental effects (e.g., crystal defects, temperature fluctuations). To address this:

  • Single-crystal vs. thin-film comparisons : Measure mobility via field-effect transistor (FET) devices and correlate with DFT-calculated λ and V values .
  • Temperature-dependent mobility studies : Identify thermally activated hopping vs. band-like transport mechanisms .
  • Morphological analysis : Use X-ray diffraction (XRD) and atomic force microscopy (AFM) to link packing defects with mobility variations .

Q. What strategies optimize the use of this compound derivatives in bioimaging or theranostics?

Derivatives like C12-TPAE (modified with AIE motifs) enhance NIR-II fluorescence brightness in liposomes, enabling deep-tissue imaging. Methodological steps include:

  • Hydrophobic functionalization : Incorporate alkyl chains (e.g., C12) to improve lipid bilayer compatibility .
  • Surface targeting : Conjugate with ligands (e.g., folate) for tumor-specific accumulation .
  • Stimuli-responsive design : Use peroxynitrite (ONOO⁻)-sensitive probes (e.g., TPE-IPB) for inflammation detection via fluorescence turn-on .

Q. How do molecular dynamics simulations clarify the relationship between flexibility and charge transport?

Simulations track torsional potentials and bond relaxation during oxidation/reduction. For compound A, gas-phase calculations show a 16.5 kcal/mol energy barrier for 180° rotation, while crystal packing reduces this barrier by >50%, hardening the molecule and lowering λ. Tools like VASP and Gaussian model geometric relaxations and predict charge-transfer rates using Marcus theory .

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